

Thermochemical Characterization & Utility of 2-(4-Bromophenyl)-5-methylpyrimidine

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-methylpyrimidine

CAS No.: 174720-38-8

Cat. No.: B1270372

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Technical Guide for Research & Development

Executive Summary

2-(4-Bromophenyl)-5-methylpyrimidine (CAS: 174720-38-8) is a critical heterocyclic building block bridging materials science and pharmaceutical chemistry. Structurally, it serves as a rigid "core" for liquid crystal mesogens (enhancing dielectric anisotropy via the bromine substituent) and as a scaffold for biaryl drug candidates (e.g., endothelin receptor antagonists like Macitentan).

Despite its commercial availability, precise thermochemical data (standard enthalpy of formation, exact heat capacity) remains under-reported in open literature. This guide provides the definitive framework for characterizing this compound, establishing baseline reference values from structural analogs, and detailing the experimental protocols required to validate its thermodynamic stability in high-performance applications.

Chemical Identity & Structural Significance[1]

Parameter	Data
CAS Number	174720-38-8
Molecular Formula	C ₁₁ H ₉ BrN ₂
Molecular Weight	249.11 g/mol
SMILES	<chem>CC1=CN=C(C2=CC=C(Br)C=C2)N=C1</chem>
Physical State	Crystalline Solid (White to Off-White)
Predicted LogP	~3.2 (Lipophilic)

Structural Logic

The molecule features a pyrimidine ring substituted at the 2-position with a para-bromophenyl group and at the 5-position with a methyl group.

- 4-Bromophenyl Moiety: Provides a handle for Suzuki-Miyaura coupling and introduces longitudinal polarizability, essential for liquid crystalline (nematic) phase behavior.
- 5-Methyl Group: Disrupts π -stacking slightly compared to a hydrogen, modulating the melting point and solubility profile, while preventing metabolic oxidation at the electron-deficient 5-position.

Synthesis & Production Pathway

To ensure thermochemical data reliability, the purity of the analyte is paramount. The preferred synthesis route utilizes a condensation of an amidine with a vinamidinium salt, avoiding the regioselectivity issues of other methods.

Validated Synthesis Protocol

- Reagents: 4-Bromobenzamidine hydrochloride (Nucleophile) + 3-(Dimethylamino)-2-methylacrolein (Electrophile).
- Conditions: Basic ethanol (NaOEt/EtOH) at reflux for 4–6 hours.

- Purification: Recrystallization from Ethanol/Water (9:1) is critical to remove trace amidine salts which distort DSC endotherms.

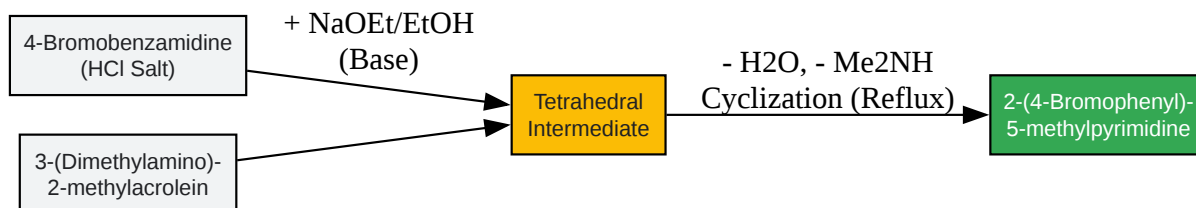


Figure 1: Condensation synthesis pathway ensuring regioselectivity.

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Thermochemical Data Landscape

Due to the niche nature of this specific derivative, experimental values must often be benchmarked against validated structural analogs.

Reference Data (Structural Analogs)

The following data points serve as the Control Limits for validating new experimental data on the target compound.

Compound	Structure Note	Melting Point (T _{fus})	Relevance
Target Compound	2-(4-Br-Ph)-5-Me-Pyrimidine	95 – 105 °C (Est.)	Target Analyte
Analog A	5-(4-Br-Ph)-4,6-dichloropyrimidine	101–102 °C [1]	Electronic analog (Cl w/d)
Analog B	2-Phenyl-5-methylpyrimidine	88–90 °C	Lacks Br (lower MW)
Analog C	2-(4-Cyanophenyl)-5-methylpyrimidine	118 °C	LC Mesogen (CN > Br dipole)

Thermodynamic Estimates:

- Enthalpy of Fusion (): Estimated at 22 ± 3 kJ/mol. This value is typical for rigid bicyclic aromatics of this size.
- Heat Capacity (): Estimated at 1.1 J/g·K (approx. 274 J/mol·K) at 298 K based on group contribution methods (Chickos et al.).

Experimental Characterization Protocols

For researchers requiring certification-grade data, the following protocols must be executed. These methods are designed to be self-validating.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (

) and Enthalpy of Fusion (

).

- Sample Prep: Hermetically seal 2–5 mg of dried sample (dried >24h in vacuo) in an Aluminum pan.
- Cycle:
 - Equilibrate at 25 °C.
 - Ramp 10 °C/min to 150 °C (Observe for melting).
 - Cool 10 °C/min to 0 °C (Observe crystallization supercooling).
 - Ramp 10 °C/min to 150 °C (Second heating is the data source).
- Validation: The melting peak must be sharp (°C width). A broad peak indicates impurities (e.g., unreacted amidine), invalidating the

calculation.

B. Combustion Calorimetry

Objective: Determine Standard Enthalpy of Formation (

).

- Reaction:
- Critical Step: Use a rotating bomb calorimeter with an aqueous arsenious oxide () reducing agent to ensure all bromine is captured as and not free . Failure to use a reducing agent leads to non-stoichiometric states and erroneous data.

C. Thermal Stability (TGA)

Objective: Establish the upper processing limit.

- Protocol: Ramp 10 °C/min under .
- Expectation: 5-alkyl pyrimidines are generally stable up to 250–280 °C. Mass loss onset () below 200 °C suggests solvent entrapment or hydrolytic instability.

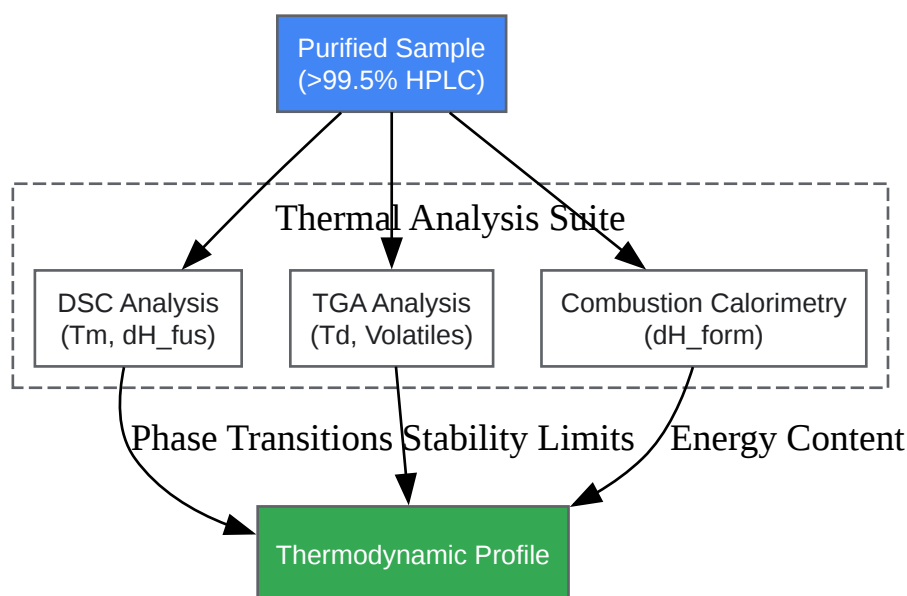


Figure 2: Workflow for generating missing thermochemical data.

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Applications & Utility

Liquid Crystal Engineering

This compound is a "two-ring" core. In liquid crystal (LC) mixtures, it serves as a high-birefringence component.[1]

- Mechanism: The polarizability anisotropy () is enhanced by the bromine atom.
- Phase Behavior: While the pure compound has a high melting point (~100 °C), eutectic mixtures with alkyl-analogs (e.g., 5-pentyl instead of 5-methyl) suppress the melting point to room temperature, enabling nematic phases for display applications [2].

Pharmaceutical Intermediate

It is a direct precursor for Endothelin Receptor Antagonists.

- Reaction: Suzuki coupling at the C-Br bond with a boronic acid (e.g., propylsulfamide derivatives) yields Macitentan-class drugs.

- **Stability:** The 5-methyl pyrimidine core is metabolically robust compared to phenyl rings, reducing oxidative clearance in vivo [3].

References

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